molecular formula C25H18O B12610438 1-[(Naphthalen-1-YL)methoxy]anthracene CAS No. 917985-34-3

1-[(Naphthalen-1-YL)methoxy]anthracene

Cat. No.: B12610438
CAS No.: 917985-34-3
M. Wt: 334.4 g/mol
InChI Key: QIFNYLPOVZYWKF-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-YL)methoxy]anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-YL)methoxy]anthracene typically involves the reaction of anthracene with naphthalen-1-ylmethanol under specific conditions. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-YL)methoxy]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Bromine in carbon tetrachloride

Major Products

Scientific Research Applications

1-[(Naphthalen-1-YL)methoxy]anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-YL)methoxy]anthracene involves its interaction with specific molecular targets. In optoelectronic applications, the compound acts as an electron donor or acceptor, facilitating the transfer of electrons and enhancing the efficiency of devices like OLEDs. The molecular pathways involved include the formation of excitons and their subsequent recombination to emit light .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

1-[(Naphthalen-1-YL)methoxy]anthracene stands out due to its unique combination of naphthyl and anthracene moieties, which impart distinct photophysical properties. Compared to similar compounds, it offers better thermal stability and higher quantum yield, making it more suitable for high-performance optoelectronic applications .

Properties

CAS No.

917985-34-3

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethoxy)anthracene

InChI

InChI=1S/C25H18O/c1-2-9-20-16-24-21(15-19(20)8-1)11-6-14-25(24)26-17-22-12-5-10-18-7-3-4-13-23(18)22/h1-16H,17H2

InChI Key

QIFNYLPOVZYWKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

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